REACTION_CXSMILES
|
Cl.Cl.[Cl:3][CH2:4][C:5](=[NH:7])[NH2:6].Cl[C:9](=[CH2:12])[C:10]#[N:11].C(N(CC)CC)C>C(O)C>[Cl:3][CH2:4][C:5]1[N:6]=[C:10]([NH2:11])[CH:9]=[CH:12][N:7]=1 |f:0.1.2|
|
Name
|
2-chloroacetimidamide dihydrochloride
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.ClCC(N)=N
|
Name
|
|
Quantity
|
171 g
|
Type
|
reactant
|
Smiles
|
ClC(C#N)=C
|
Name
|
|
Quantity
|
490 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (dichloromethane:methanol=30:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=NC=CC(=N1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39 g | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 18% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |